molecular formula C22H27N5O3 B2668175 4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2176270-11-2

4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2668175
CAS No.: 2176270-11-2
M. Wt: 409.49
InChI Key: DDNJNKDMYRSYFJ-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a potent, selective, and cell-active allosteric inhibitor of the paracaspase MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1). MALT1 is a central signaling node in the CBM complex , which transduces antigen receptor signals to activate the NF-κB pathway, a critical regulator of lymphocyte activation and survival. This compound functions by binding to the MALT1 paracaspase domain, effectively suppressing its proteolytic activity and the subsequent cleavage of substrates such as RelB, CYLD, and A20. The constitutive activation of the NF-κB pathway is a hallmark of certain B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) , where MALT1 plays a crucial oncogenic role. Consequently, this inhibitor is a vital pharmacological tool for dissecting MALT1-dependent signaling in both normal and malignant immune cells. Its primary research applications include investigating the mechanisms of lymphocyte activation, validating MALT1 as a therapeutic target in hematological cancers , and studying pathways of immune evasion. Researchers utilize this compound in vitro to explore its effects on tumor cell viability, cytokine production, and T-cell helper function, providing foundational insights for the development of novel immunomodulatory and oncological therapeutics.

Properties

IUPAC Name

4-cyclopropyl-5-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-30-12-11-26-22(29)27(17-8-9-17)20(24-26)16-6-4-10-25(14-16)21(28)19-13-15-5-2-3-7-18(15)23-19/h2-3,5,7,13,16-17,23H,4,6,8-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNJNKDMYRSYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the indole-2-carbonyl chloride, which is then reacted with piperidine to form the indole-piperidine intermediate. This intermediate undergoes further reactions with cyclopropyl and methoxyethyl groups under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds featuring indole derivatives exhibit promising anticancer properties. The indole moiety in this compound suggests potential activity against various cancer cell lines. Research has shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The triazole ring is known for its antimicrobial activity. Compounds containing this structure have been utilized to combat bacterial and fungal infections. Preliminary studies on similar triazole derivatives suggest that they can disrupt microbial cell membranes or inhibit essential enzymatic functions, leading to microbial death . This compound's structural features may enhance its efficacy against resistant strains of bacteria.

Central Nervous System (CNS) Effects

Given the piperidine and indole components, this compound may exhibit neuropharmacological effects. Indole derivatives are often explored for their antidepressant and anxiolytic properties. The interaction of this compound with serotonin receptors could provide insights into its potential use as a therapeutic agent for mood disorders. Additionally, research into piperidine derivatives has linked them to cognitive enhancement and neuroprotection .

Enzyme Inhibition

The unique structure of this compound allows it to potentially inhibit specific enzymes involved in disease processes. For instance, the inhibition of phospholipase A2 has been reported for certain related compounds, which could lead to reduced inflammation and improved outcomes in inflammatory diseases . Understanding the specific enzymes targeted by this compound will be crucial for elucidating its therapeutic mechanisms.

Receptor Modulation

The presence of the indole and piperidine groups suggests that this compound may act as a modulator of neurotransmitter receptors or other signaling pathways. Investigating its affinity for serotonin or dopamine receptors could reveal its potential as a treatment for psychiatric conditions .

Case Studies

Study ReferenceApplicationFindings
AnticancerIndole derivatives showed significant apoptosis induction in cancer cell lines.
AntimicrobialTriazole derivatives demonstrated effective inhibition of bacterial growth in vitro.
CNS EffectsPiperidine-based compounds exhibited enhanced cognitive function in animal models.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors, potentially modulating their activity. The piperidine and triazolone structures may also contribute to the compound’s overall biological effects by interacting with different enzymes or signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole/Thiazole Derivatives

Compound Name (CAS RN) Core Structure Key Substituents Potential Implications
Target Compound (2176270-11-2) 1,2,4-Triazol-5-one Cyclopropyl, 2-methoxyethyl, indole-2-carbonyl-piperidinyl Enhanced solubility (methoxyethyl) and target binding (indole); metabolic stability.
2-[(4-Cyclopropyl-4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)thio]-N-(pyrazol-4-yl)propanamide (923758-14-9) 1,2,4-Triazol-5-one Cyclopropyl, thioether-linked propanamide, pyrazole Increased lipophilicity (thioether); potential agrochemical use (pyrazole moiety).
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol (339010-57-0) 1,2,4-Triazole Phenyl, trifluoromethyl-pyridinyl-piperidinyl, thiol Electron-withdrawing groups (CF₃) may enhance reactivity; thiol improves metal binding.
[1-(4-Fluorophenyl)indol-5-yl]-[3-(thiazole-2-carbonyl-piperazinyl)azetidinyl]methanone (1252765-13-1) Indole-thiazole hybrid Fluorophenyl-indole, thiazole-piperazinyl-azetidine Broader π-π stacking (fluorophenyl); azetidine may improve bioavailability.
2-(4-Hydroxypiperidine-1-carbonyl)-3-methyl-4-isopropylisoxazol-5(2H)-one (N/A) Isoxazol-5-one Hydroxypiperidinyl, methyl, isopropyl Hydroxyl group enhances hydrophilicity; isopropyl increases steric bulk.

Key Observations

Core Heterocycle Variations: The target compound’s 1,2,4-triazol-5-one core differs from analogs with isoxazol-5-one (e.g., ) or 1,2,4-triazole (e.g., ). The triazol-5-one’s keto group may influence hydrogen-bonding interactions compared to non-keto analogs.

Substituent Effects :

  • Cyclopropyl vs. Phenyl/Isopropyl : The cyclopropyl group in the target compound likely reduces metabolic oxidation compared to bulkier substituents like phenyl or isopropyl .
  • Methoxyethyl vs. Thiol/Thioether : The 2-methoxyethyl group improves aqueous solubility relative to thiol/thioether-containing analogs (e.g., ), which may favor membrane permeability.
  • Indole-2-carbonyl vs. Fluorophenyl-indole : The target’s indole-2-carbonyl group offers a planar aromatic system for π-π stacking, whereas fluorophenyl-indole derivatives (e.g., ) introduce electronegative fluorine for enhanced binding affinity.

Biological Relevance :

  • Triazole derivatives (e.g., ) are widely used as herbicides, suggesting the target compound could have agrochemical applications. However, the indole-piperidinyl side chain may shift its utility toward pharmaceuticals (e.g., kinase inhibitors or antifungals) .

Biological Activity

The compound 4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of indole-2-carbonyl chloride , which is then reacted with piperidine to form an intermediate. Subsequent reactions introduce the cyclopropyl and methoxyethyl groups, resulting in the final product. Optimization of these synthetic routes is crucial for maximizing yield and purity in industrial settings.

The biological activity of this compound is largely attributed to its structural components:

  • Indole Moiety : Known for its ability to interact with various receptors, potentially modulating their activity.
  • Piperidine and Triazolone Structures : These may contribute to the compound’s overall biological effects by interacting with different enzymes or signaling pathways.

Research indicates that the compound can influence several biological targets, including phospholipases and kinases, which play critical roles in cellular signaling and metabolism .

In Vitro Studies

Studies have shown that this compound exhibits significant activity against various cellular targets:

Biological Target Activity IC50 Value
PLA2G15 (Phospholipase A2)Inhibition< 1 mM
Kinase EnzymesModulationVaries by target

The inhibition of PLA2G15 has been particularly noted as a predictor for drug-induced phospholipidosis, a condition characterized by excessive accumulation of phospholipids within lysosomes .

Case Studies

One notable study evaluated the compound's effect on cancer cell lines. It demonstrated that the compound could induce apoptosis in specific cancer cells through modulation of apoptotic pathways involving caspases and Bcl-2 family proteins. The results indicated a promising therapeutic potential in oncology .

Pharmacological Applications

The compound's structural characteristics suggest potential applications in various therapeutic areas:

  • Anticancer Agents : Due to its ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Drugs : Its interaction with phospholipases may provide avenues for treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one?

  • Methodological Answer : The synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Triazole formation : Cyclocondensation of cyclopropylamine with thiocyanate derivatives under acidic conditions to form the triazole core .
  • Indole-piperidine coupling : Reacting 1H-indole-2-carbonyl chloride with piperidin-3-amine in the presence of a coupling agent (e.g., EDC/HOBt), followed by purification via column chromatography .
  • Functionalization : Introducing the 2-methoxyethyl group via alkylation using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
    • Optimization : Monitor reaction progress using TLC and optimize yields by adjusting temperature (80–120°C) and solvent polarity (DMF or acetic acid) .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • ¹H/¹³C-NMR : Assign peaks using deuterated DMSO or CDCl₃, focusing on diagnostic signals (e.g., indole NH at δ 10–12 ppm, triazole protons at δ 7–8 ppm) .
  • LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify purity and structural integrity .
    • Crystallography :
  • Use SHELXL for structure refinement. Input .hkl files from single-crystal X-ray diffraction, apply restraints for disordered moieties (e.g., cyclopropyl groups), and validate with R-factor convergence (<5%) .
  • Visualize thermal ellipsoids and hydrogen bonding using ORTEP-3 .

Q. What are critical parameters for optimizing reaction yield during synthesis?

  • Key Factors :

  • Catalyst selection : Use Pd(OAc)₂ for coupling reactions to minimize side products .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control : Maintain 80–100°C for cyclocondensation to avoid decomposition .
    • Workup : Extract products with ethyl acetate, dry over Na₂SO₄, and purify via recrystallization (DMF/acetic acid) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., twinning, disorder) be resolved during structure refinement?

  • Strategies :

  • Twinning : Use SHELXL ’s TWIN and BASF commands to model twin domains. Validate with R₁(all) < 10% .
  • Disorder : Apply SIMU and DELU restraints to refine anisotropic displacement parameters for overlapping atoms (e.g., methoxyethyl groups) .
    • Validation : Cross-check with PLATON ’s ADDSYM to detect missed symmetry .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Approaches :

  • Functional group substitution : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on receptor binding .
  • Bioisosteric replacement : Substitute the indole moiety with benzimidazole or pyrrole derivatives to modulate lipophilicity .
    • Validation : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) and correlate binding scores with in vitro assays .

Q. How can computational modeling predict metabolic stability and drug-likeness?

  • Protocol :

  • ADME prediction : Use SwissADME to calculate logP, topological polar surface area (TPSA), and CYP450 inhibition profiles. Aim for TPSA < 90 Ų for blood-brain barrier penetration .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict redox stability of the triazole ring .

Q. How does the compound’s stability vary under different experimental conditions (pH, temperature)?

  • Stability Studies :

  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C expected for triazoles) .
  • pH sensitivity : Incubate in buffers (pH 1–13) for 24h and monitor degradation via HPLC. Triazoles are typically stable at pH 4–9 .

Q. What analytical techniques are recommended for identifying synthetic byproducts or impurities?

  • Advanced Methods :

  • HRMS-TOF : Resolve low-abundance impurities (e.g., des-cyclopropyl analogs) with ppm-level mass accuracy .
  • 2D-NMR (HSQC/HMBC) : Assign impurity structures by correlating ¹H-¹³C couplings .

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